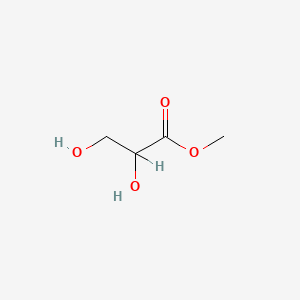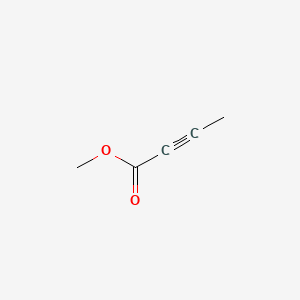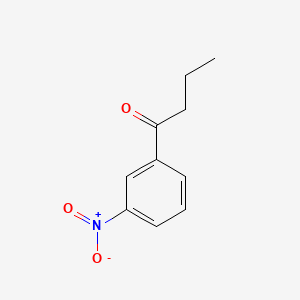
1,3-Dinitrobenzene-d4
Overview
Description
1,3-Dinitrobenzene-d4 is a synthetic chemical used in the manufacture of explosives . It is one of three isomers of dinitrobenzene, with the formula C6H4(NO2)2 . It is a yellow solid that is soluble in organic solvents .
Synthesis Analysis
This compound can be synthesized by nitration of nitrobenzene . The reaction proceeds under acid catalysis using sulfuric acid . Another synthesis method involves the reaction of polynitrobenzenes with adamantylideneadamantane, which yields stable dioxazolidine derivatives .Molecular Structure Analysis
The molecular formula of this compound is C6D4N2O4 . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .Chemical Reactions Analysis
Reduction of 1,3-dinitrobenzene with sodium sulfide in aqueous solution leads to 3-nitroaniline . Further reduction with iron and hydrochloric acid (HCl) gives m-phenylenediamine . 1,3-Dinitrobenzene can be nitrated to 1,3,5-trinitrobenzene with nitronium tetrafluoroborate in fluorosulfuric acid at 150 °C .Physical And Chemical Properties Analysis
The molecular weight of this compound is 172.13 g/mol . It is a yellow solid with a density of 1.575 g/cm3 . The melting point is 89.6 °C and the boiling point is 297 °C .Scientific Research Applications
Neurochemical and Oedematous Changes
- Study: Mavroudis et al. (2006) explored the toxic effects of 1,3-Dinitrobenzene in the rat brain, finding that it causes astroglial necrosis, elevated local blood flow, and damage to cerebral vasculature and neurons (Mavroudis et al., 2006).
Molecular Orbital Study
- Study: Kayanuma et al. (2010) conducted an ab initio molecular orbital study on the 1,3-Dinitrobenzene radical anion, showing its stability and electronic structure characteristics (Kayanuma et al., 2010).
Hydrogen Bonding Study
- Study: Chan-Leonor et al. (2005) investigated the hydrogen bonding of 1,3-Dinitrobenzene in various chemical reactions, revealing significant insights into its chemical behavior (Chan-Leonor et al., 2005).
Photodegradation in Aqueous Solution
- Study: Chen et al. (2004) studied the photodegradation of 1,3-Dinitrobenzene in aqueous solutions, finding effective methods for its degradation in environmental contexts (Chen et al., 2004).
Electrochemical Sensing
- Study: Li et al. (2014) developed an electrochemical sensor for 1,3-Dinitrobenzene, showcasing its potential for environmental monitoring (Li et al., 2014).
Photocatalytic Degradation Study
- Study: Kamble et al. (2006) focused on the removal of 1,3-Dinitrobenzene from aqueous solutions using solar radiation and artificial UV radiation, contributing to environmental cleanup methods (Kamble et al., 2006).
Cytotoxicity on Glioma Cells
- Study: Rivera and Miller (2008) examined the cytotoxic effects of various Dinitrobenzene isomers, including 1,3-Dinitrobenzene, on C6 Glioma cells, offering insights into its toxicological profile (Rivera & Miller, 2008).
Reproductive Toxicity in Rats
- Study: Sangodele et al. (2017) investigated the reproductive toxicity of 1,4-Dinitrobenzene in Wistar rats, highlighting its impact on reproductive health (Sangodele et al., 2017).
Environmental Persistence and Toxicity
- Study: Klein (2014) discussed the environmental persistence and potential risks of 1,3-Dinitrobenzene, including its effects on the male reproductive system in rats (Klein, 2014).
Apoptosis in Sertoli Cells
- Study: Lee et al. (2009) explored how 1,3-Dinitrobenzene induces apoptosis in TM4 mouse Sertoli cells, providing insights into its mechanism of action at the cellular level (Lee et al., 2009).
Water Sample Analysis
- Study: Parham and Saeed (2014) developed a novel method for determining 1,3-Dinitrobenzene in water samples, showcasing its application in environmental monitoring (Parham & Saeed, 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 1,3-Dinitrobenzene is Mannan endo-1,4-beta-mannosidase , an enzyme found in the organism Cellvibrio japonicus . This enzyme plays a crucial role in the breakdown of complex carbohydrates .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function .
Biochemical Pathways
It is known that the compound can influence the metabolism of complex carbohydrates by interacting with mannan endo-1,4-beta-mannosidase .
Result of Action
It has been suggested that the compound may induce oxidation to mitochondria-related proteins in the brain, which could potentially accelerate mitochondrial damage .
Action Environment
The action of 1,3-Dinitrobenzene can be influenced by various environmental factors. For instance, the presence of certain impurities can affect the thermal characteristics of the compound, potentially leading to thermal decomposition . Furthermore, the compound exhibits significant exothermic properties in a closed system, posing a severe risk of explosion .
Biochemical Analysis
Biochemical Properties
1,3-Dinitrobenzene-d4 plays a significant role in biochemical reactions, particularly in the context of oxidative stress and mitochondrial function. It interacts with several enzymes and proteins, including the pyruvate dehydrogenase complex (PDHc) and mitochondrial-related proteins (MRPs). The interaction with PDHc leads to the inhibition of its activity, which disrupts oxidative energy metabolism . Additionally, this compound induces oxidation of MRPs, particularly in brainstem mitochondria, which are more sensitive to this compound compared to cortical mitochondria .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by inducing oxidative stress and disrupting mitochondrial function. In brain cells, it causes region-specific oxidation of mitochondrial proteins, leading to neurotoxicity . In reproductive cells, it affects sperm nuclear integrity and causes testicular injury at low chronic doses . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by altering the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition and oxidative stress. It inhibits the pyruvate dehydrogenase complex by modifying lipoic acid, a cofactor essential for the complex’s activity . This inhibition disrupts oxidative energy metabolism, leading to cellular dysfunction. Additionally, this compound induces oxidative stress by generating reactive intermediates that oxidize mitochondrial proteins, further contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under certain conditions but can degrade when exposed to impurities or mixed acids . Over time, it exhibits significant exothermic properties in closed systems, posing a risk of explosion . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent oxidative damage and disruption of cellular function, particularly in mitochondrial-rich tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low chronic doses, it causes genotoxic effects and testicular injury in male hamsters . Higher doses lead to more severe toxic effects, including neurotoxicity, liver damage, and blood disorders . The compound’s toxicity is dose-dependent, with higher doses causing more pronounced adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of the pyruvate dehydrogenase complex and the induction of oxidative stress. It interacts with enzymes such as dihydrolipoamide dehydrogenase, leading to the disruption of oxidative energy metabolism . The compound’s biotransformation produces reactive intermediates that further contribute to its toxic effects by reacting with nucleophilic centers of proteins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its high vapor pressure and toxicity necessitate careful management to prevent accidental exposure . The compound’s distribution is influenced by its interactions with cellular components, leading to its accumulation in specific tissues, particularly those with high mitochondrial content .
Subcellular Localization
This compound localizes to specific subcellular compartments, primarily targeting mitochondria. Its activity and function are influenced by its localization, as it induces oxidative stress and disrupts mitochondrial function . The compound’s targeting signals and post-translational modifications direct it to mitochondria, where it exerts its toxic effects by interacting with mitochondrial proteins and enzymes .
Properties
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCYWAQPCXBPJA-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969234 | |
| Record name | 1,3-Dinitro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54247-05-1 | |
| Record name | Benzene-1,2,3,5-d4, 4,6-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054247051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dinitro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54247-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 1,3-dinitrobenzene-d4 included in this study on nitro- and cyano anion radicals?
A1: The abstract highlights that the researchers specifically used this compound to investigate the ESR spectra of dinitrobenzene anion radicals. The use of a deuterated compound likely helped in analyzing the complex ESR spectra. Deuterium, having a different nuclear spin than hydrogen, alters the hyperfine splitting patterns observed in ESR, providing valuable structural information. []
Q2: What interesting observation was made about the 1,3-dinitrobenzene anion radical?
A2: The researchers found a "very large anomaly" in the ESR spectrum of the 1,3-dinitrobenzene anion radical. They attributed this anomaly to the presence of rotational isomerism in the molecule. [] This suggests that the two nitro groups attached to the benzene ring hinder free rotation, leading to distinct conformations detectable via ESR.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methylnaphth[2,3-d]oxazole](/img/structure/B1360287.png)








![Bicyclo[3.2.1]octan-8-one](/img/structure/B1360301.png)


